molecular formula C7H10O B1585258 3-Oxatricyclo[3.2.1.02,4]octane CAS No. 278-74-0

3-Oxatricyclo[3.2.1.02,4]octane

Cat. No. B1585258
CAS RN: 278-74-0
M. Wt: 110.15 g/mol
InChI Key: OHNNZOOGWXZCPZ-UHFFFAOYSA-N
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Description

3-Oxatricyclo[3.2.1.02,4]octane, also known as cis-2,3-Epoxybicyclo[2.2.1]heptane, is a bicyclic hydrocarbon molecule with eight carbon atoms and two oxygen atoms . It is a member of the bicyclic hydrocarbon family and is commonly used in scientific research.


Synthesis Analysis

3-Oxatricyclo[3.2.1.02,4]octane has been explored in the synthesis of novel bifunctional epoxide monomers like OTMOTC. These monomers show promise for use in UV curable powder coatings, offering good photocurable performance and appropriate melting points, making them suitable for various industrial applications.


Molecular Structure Analysis

The molecular structure of 3-Oxatricyclo[3.2.1.02,4]octane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

In the study of chemical reactions, 3-Oxatricyclo[3.2.1.02,4]octane has been used to observe chemo-, regio-, and stereoselective transformations. For instance, its reaction with lithium aluminum hydride has led to the formation of specific compounds, enhancing our understanding of stereochemistry and reaction mechanisms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxatricyclo[3.2.1.02,4]octane derivatives are influenced by their molecular structure. The presence of oxygen within the ring system can affect the compound’s polarity, solubility, and potential for hydrogen bonding.

Scientific Research Applications

Chemical Transformations

3-Oxatricyclo[3.2.1.02,4]octane has been studied for its potential in various chemical transformations. Kasyan et al. (1997) explored its chemo-, regio-, and stereoselective transformation in reaction with lithium aluminum hydride, resulting in the formation of exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane, confirming the structure through extensive spectroscopic analysis and transformation into derivatives (Kasyan, Okovity, & Kasyan, 1997).

Photocurable Performance

Yang Nian-fa (2009) synthesized a novel bifunctional epoxide monomer derived from 3-oxatricyclo[3.2.1.02,4]-octane, demonstrating its utility in UV curable powder coatings due to its appropriate melt point and good photocurable performance (Yang Nian-fa, 2009).

Photorearrangement Studies

Mori, Kasai, and Takeshita (1988) investigated the photorearrangement of certain derivatives of 3-oxatricyclo[3.2.1.02,4]octane, leading to the formation of specific diones. This study contributed to understanding the behavior of these compounds under UV light exposure (Mori, Kasai, & Takeshita, 1988).

Crystallographic Studies

Yufit, Kozhushkov, Howard, and de Meijere (2002) conducted crystallographic studies on derivatives of 3-oxatricyclo[5.1.0.0(1,3)]octane, revealing insights into the different crystalline modifications of these compounds (Yufit, Kozhushkov, Howard, & de Meijere, 2002).

NMR Spectroscopy

Marfisi, Cossu, and Aycard (1981) utilized NMR spectroscopy to study a series of 3,8-dioxatricyclo[3.2.1.02,4]octane derivatives, providing a detailed analysis of their spectral properties and aiding in the unambiguous identification of diastereoisomers (Marfisi, Cossu, & Aycard, 1981).

Synthesis of Glycosyl Derivatives

Ievlev, Ershov, Milovidova, Belikov, and Nasakin (2016) focused on the synthesis of polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane, a framework similar to 3-oxatricyclo[3.2.1.02,4]octane. This research highlighted the significance of the oxabicyclo[3.2.1]octane structure in biologically important compounds (Ievlev et al., 2016).

Safety And Hazards

When handling 3-Oxatricyclo[3.2.1.02,4]octane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNNZOOGWXZCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871884
Record name exo-2,3-Epoxynorbornane
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxatricyclo[3.2.1.02,4]octane

CAS RN

278-74-0, 3146-39-2
Record name 3-Oxatricyclo[3.2.1.02,4]octane
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Record name 3-Oxatricyclo(3.2.1.02,4)octane
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Record name Norbornane, 2,3-epoxy-, exo-
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Record name Exo-2,3-epoxynorbornane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
LI Kasyan, SI Okovity, AO Kasyan - Heteroatom Chemistry, 1997 - Wiley Online Library
The reduction of 3‐oxatricyclo[3.2.1.0 ]octane‐endo‐6‐carbonitrile by lithium aluminum hydride is completed by the formation of exo‐2‐hydroxy‐4‐azatricyclo[4.2.1.0 ]nonane with the …
Number of citations: 25 onlinelibrary.wiley.com
J Wenger, NH Thuy, T Boschi, R Roulet… - Journal of …, 1979 - Elsevier
The reaction of the epoxydiene 6,7-dimethylene-exo-3-oxatricyclo[3.2.1.0 ]octane (I) with iron and ruthenium carbonyls in various solvents yields the (η 4 -1,3-diene)M(CO) 3 exo (II, M = …
Number of citations: 9 www.sciencedirect.com
AS Shashkov, EG Cherepanova, LI Kas' yan… - Bulletin of the Academy …, 1980 - Springer
Conclusions 1. Stereoisomeric derivatives of bicyclo[2.2.1]hept-5-ene and 3-oxatricyclo[3.2.1.0 ]-octane were synthesized. 2. The 13 C NMR spectra of the bicycloheptanes and the …
Number of citations: 3 link.springer.com
TTT Nguyên, C Delseth, JP Kintzinger, PA Carrupt… - Tetrahedron, 1980 - Elsevier
Natural-abundance 17 O-NMR spectra of 7-oxanorbornane exo-3-oxatricyclo [3.2.1.0 ]octane and their unsaturated derivatives (endo cyclic and exocyclic double bonds) have been …
Number of citations: 33 www.sciencedirect.com
E Lewars, S Siddiqi - The Journal of Organic Chemistry, 1985 - ACS Publications
Oxirene (1) and its derivatives are of considerable cur-rent interest. 1 There is only one report of the possible preparation113 (under matrix-isolation conditions) of oxir-enes, and it is …
Number of citations: 7 pubs.acs.org
RR Sauers, RA Parent, SB Damle - Journal of the American …, 1966 - ACS Publications
The tricyclo [3.2. 1.03, s] octane system (I) and several of its derivatives have been synthesized by a novel ring closure reaction. A study of reactions involving cationic intermediates at …
Number of citations: 35 pubs.acs.org
MS Mourad, RS Varma… - The Journal of Organic …, 1985 - ACS Publications
In connection with our ongoing program directed toward the synthesis of radiolabeled amphetamine derivatives, 1 we required a convenient method for the preparation of …
Number of citations: 71 pubs.acs.org
CR Johnson, WD Kingsbury - The Journal of Organic Chemistry, 1973 - ACS Publications
The reaction of sodium sulfide with the epoxy brosylates 4 and 12 provided exo-2-hydroxy-4-thiatricyclo-[4.2. 1.08'7] nonane (5) and exo-2-hydroxy-4-thiatricyclo [4.3. 1.03·· 7] decane (…
Number of citations: 11 pubs.acs.org
RR Sauers, RM Hawthorne Jr… - The Journal of Organic …, 1967 - ACS Publications
inception of this project, this ring system was unre-ported and represented a challenging synthetic problem. In addition, it was desired to explore the scope of the ring-closure reaction (3…
Number of citations: 16 pubs.acs.org
SC Welch, MC Kabay - The Journal of Organic Chemistry, 1985 - ACS Publications
Reductive dephosphorylation of Z-bis(diethoxyphosphinyl)stilbene to diphenylacetylene Page 1 136 J. Org. Chem. 136-139 clo[2.2.1]hept-2-ene oxide to 5 by base.8 The ketone 4 may …
Number of citations: 2 pubs.acs.org

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